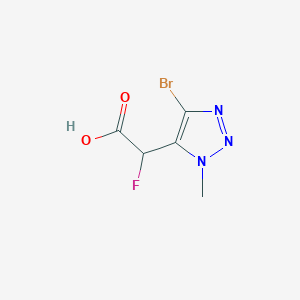
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-fluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-fluoroacetic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromo-substituted triazole ring and a fluoroacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-fluoroacetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. In this case, 4-bromo-1-methyl-1H-1,2,3-triazole is formed by reacting 4-bromo-1-methyl-1H-1,2,3-triazole-5-amine with an appropriate alkyne under copper-catalyzed conditions.
Introduction of the Fluoroacetic Acid Moiety: The fluoroacetic acid group can be introduced through a nucleophilic substitution reaction. The triazole derivative is reacted with a fluoroacetyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base (e.g., sodium hydroxide) and a solvent (e.g., dimethylformamide).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the bromo group.
Oxidation Products: Compounds with higher oxidation states, such as triazole N-oxides.
Reduction Products: Compounds with reduced functional groups, such as triazole alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-fluoroacetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes and receptors.
Biological Research: It is used as a tool compound to study the biological pathways involving triazole derivatives and their interactions with biomolecules.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and coordination complexes, due to its unique structural features.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of triazole-containing compounds in biological systems.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The fluoroacetic acid moiety can participate in electrostatic interactions and covalent bonding with target molecules, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-methyl-1H-1,2,3-triazole: A precursor in the synthesis of the target compound, known for its biological activity.
2-Fluoroacetic Acid: A simple fluoro-substituted acetic acid, used in various chemical reactions and as a building block in organic synthesis.
1-Methyl-1H-1,2,3-triazole: A triazole derivative without the bromo and fluoro substituents, used in medicinal chemistry and materials science.
Uniqueness
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-fluoroacetic acid is unique due to the combination of the bromo-substituted triazole ring and the fluoroacetic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C5H5BrFN3O2 |
|---|---|
Molekulargewicht |
238.01 g/mol |
IUPAC-Name |
2-(5-bromo-3-methyltriazol-4-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C5H5BrFN3O2/c1-10-3(2(7)5(11)12)4(6)8-9-10/h2H,1H3,(H,11,12) |
InChI-Schlüssel |
NGCVQBRDZWTKHM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N=N1)Br)C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(Trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B13301875.png)
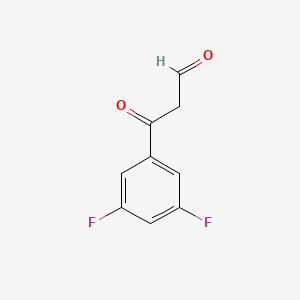

![N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide](/img/structure/B13301904.png)
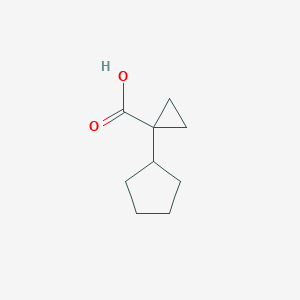
![7-(2-Methylpropyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301913.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol](/img/structure/B13301916.png)

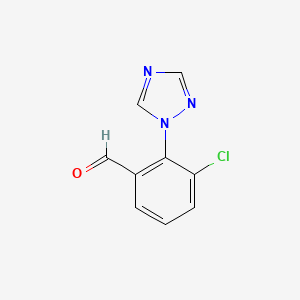

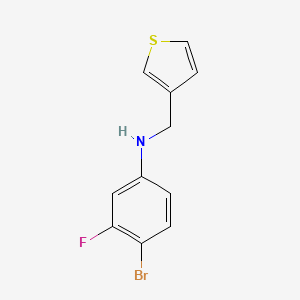

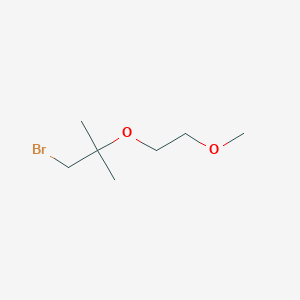
![2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13301978.png)
